6-(4-Iodophenyl)-6-oxohexanoic acid

描述

Historical Context of Keto Acid Derivatives in Chemical Research

The study of keto acids has a long history, with early experiments dating back to the 19th century. One of the first significant milestones was the synthesis of pyruvic acid from tartaric acid in 1881. mdpi.com Keto acids, particularly α-keto acids, are of substantial importance in biology, playing crucial roles in metabolic processes such as the Krebs cycle and glycolysis. wikipedia.org This biological significance spurred early interest and has continued to drive research into their properties and synthesis. Over the decades, a variety of methods have been developed for their preparation, including the hydrolysis of α-keto acid esters obtained through reactions like Friedel-Crafts acylation. mdpi.com The continuous development of synthetic methodologies highlights their enduring relevance in chemical research. rsc.org

Significance of Aryl Halides, Specifically Aryl Iodides, as Synthetic Precursors

Aryl halides, and specifically aryl iodides, are foundational substrates in contemporary organic synthesis. Their significance stems largely from their utility in transition metal-catalyzed cross-coupling reactions. nih.gov Aryl iodides are generally more reactive than their aryl chloride and bromide counterparts, which often allows for milder reaction conditions. ontosight.ai This enhanced reactivity makes them indispensable precursors for a variety of powerful bond-forming reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. nih.govacs.org These reactions are pivotal for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. ontosight.ai Furthermore, aryl iodides are used to prepare hypervalent iodine reagents, which are important oxidizing agents in their own right. nih.govresearchgate.net The development of methods for synthesizing aryl iodides, such as the direct iodination of arenes or the Sandmeyer reaction, has further cemented their role as key synthetic intermediates. ontosight.aiacs.org

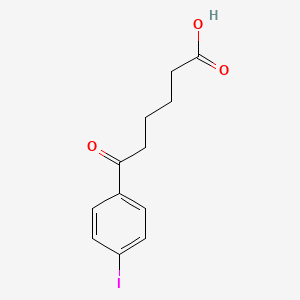

Structural Framework and Nomenclature of 6-(4-Iodophenyl)-6-oxohexanoic Acid

The compound this compound possesses a distinct molecular architecture that combines the features of a keto acid and an aryl iodide. Its structure consists of a six-carbon hexanoic acid chain. An oxo (ketone) group is located at the C6 position, which is also attached to a phenyl ring. This phenyl ring is substituted with an iodine atom at its para (4-position). The systematic IUPAC name for this compound is this compound. It is classified as a carboxylic acid, a ketone, and an aryl iodide. bldpharm.com

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| CAS Number | 854658-73-4 | bldpharm.com |

| Molecular Formula | C₁₂H₁₃IO₃ | cymitquimica.comcymitquimica.com |

| Molecular Weight | 332.13 g/mol | cymitquimica.comcymitquimica.com |

| Chemical Classes | Aryls, Carboxylic Acids, Ketones | bldpharm.com |

Overview of Research Trajectories for Related Ketoaryl Carboxylic Acids

Research into ketoaryl carboxylic acids, a class that includes this compound, is often driven by the pursuit of new molecules with potential biological activity. For instance, a series of 6-aryl-4-oxohexanoic acids, which are structurally related, have been synthesized and evaluated for their anti-inflammatory properties. researchgate.netnih.gov The synthesis of these analogs typically involves the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. researchgate.netnih.gov

The investigation of such compounds contributes to the broader field of medicinal chemistry, where the ketoaryl carboxylic acid scaffold is explored for developing new therapeutic agents. researchgate.net The functional groups present in these molecules offer handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships. Moreover, the general utility of carboxylic acids as substrates in novel chemical transformations, such as radical decarboxylative functionalization, represents an expanding area of research that could provide new synthetic routes and applications for these compounds. researchgate.net

Structure

2D Structure

属性

IUPAC Name |

6-(4-iodophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGYDLUMTFGDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645402 | |

| Record name | 6-(4-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854658-73-4 | |

| Record name | 4-Iodo-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854658-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Iodophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Iodophenyl 6 Oxohexanoic Acid

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis of 6-(4-Iodophenyl)-6-oxohexanoic acid reveals two principal disconnection points, guiding the design of logical synthetic pathways. The most apparent disconnection is at the C-C bond between the carbonyl group and the iodophenyl ring. This suggests a Friedel-Crafts acylation reaction as a plausible forward synthetic step. nih.govwikipedia.org In this scenario, the target molecule can be conceptually broken down into iodobenzene (B50100) and a derivative of hexanoic acid containing an electrophilic carbonyl group, such as an acyl chloride or anhydride (B1165640).

A second key disconnection can be made at the C-C bond adjacent to the carbonyl group within the hexanoic acid chain. This approach would involve building the keto-acid side chain on a pre-existing iodophenyl ketone. However, the former disconnection via Friedel-Crafts acylation is generally more direct and widely employed for structurally similar aryl ketones. numberanalytics.com

Direct Synthesis Approaches

Direct synthesis of this compound can be effectively achieved through several established organic reactions.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl ketones. numberanalytics.com This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst. wikipedia.org

A direct and efficient route to this compound involves the Friedel-Crafts acylation of a suitable aromatic precursor with a derivative of hexanoic acid. Specifically, the reaction can be envisioned between iodobenzene and adipic anhydride (a cyclic anhydride of hexanoic acid). The anhydride acts as the acylating agent, which upon reaction with iodobenzene, would form the desired keto-acid.

Alternatively, a more common approach involves the acylation of iodobenzene with a pre-formed acyl chloride derivative of hexanoic acid. For instance, 6-chloro-6-oxohexanoic acid could be reacted with iodobenzene in the presence of a Lewis acid catalyst. This method offers good control over the reaction and generally provides the desired product in good yield.

A related strategy involves the condensation of an appropriate aldehyde, such as 4-iodobenzaldehyde, with levulinic acid to form a 6-aryl-4-oxohex-5-enoic acid intermediate. nih.govresearchgate.net Subsequent reduction of the carbon-carbon double bond via catalytic hydrogenation yields the target 6-aryl-4-oxohexanoic acid. nih.govresearchgate.net

The choice of catalyst and reaction conditions is critical for the success of the Friedel-Crafts acylation. Aluminum trichloride (B1173362) (AlCl₃) is the most traditional and widely used Lewis acid catalyst for this transformation. wikipedia.orgnumberanalytics.com It is typically used in stoichiometric amounts because it complexes with the product ketone. wikipedia.org The reaction is usually carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at temperatures ranging from 0 °C to room temperature.

Modern advancements have introduced more environmentally friendly and reusable catalysts. researchgate.net These include solid acid catalysts like zeolites and metal oxides (e.g., zinc oxide), which can facilitate the reaction under solvent-free conditions. researchgate.net Other Lewis acids such as bismuth triflate (Bi(OTf)₃) and rare-earth metal triflates have also been shown to be effective catalysts for Friedel-Crafts acylation reactions. researchgate.net The use of these alternative catalysts can offer advantages in terms of milder reaction conditions, easier work-up procedures, and catalyst recyclability. researchgate.net

Table 1: Catalyst Systems for Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| Aluminum Trichloride (AlCl₃) | Inert solvent (e.g., CH₂Cl₂), 0°C to RT | High reactivity, well-established |

| Zeolites | Solvent-free or high-boiling solvent, elevated temp. | Reusable, environmentally friendly |

| Zinc Oxide (ZnO) | Solvent-free, room temperature | Mild conditions, reusable |

| Bismuth Triflate (Bi(OTf)₃) | Varies, often mild conditions | Effective for various substrates |

| Rare-earth Metal Triflates | High temperature | Catalyzes acylation with carboxylic acids |

Oxidation-Based Routes to the Keto Group

An alternative synthetic strategy involves the formation of the ketone functional group through an oxidation reaction. This approach would typically start with a precursor molecule where the carbon atom at the 6-position of the hexanoic acid chain is at a lower oxidation state, such as an alcohol or part of an alkene.

While less direct for the synthesis of this compound, oxidative cleavage of a suitably substituted alkene could, in principle, yield the desired product. This would require a precursor containing a double bond at the appropriate position, which would then be cleaved using strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄). However, the synthesis of the required alkene precursor might be as complex as the direct acylation routes.

A more plausible oxidation-based approach would involve the oxidation of a secondary alcohol precursor, namely 6-hydroxy-6-(4-iodophenyl)hexanoic acid. This alcohol could be prepared, for example, by the Grignard reaction of 4-iodophenylmagnesium bromide with 6-oxohexanoic acid methyl ester, followed by hydrolysis of the ester. The resulting secondary alcohol could then be oxidized to the corresponding ketone using a variety of oxidizing agents. Common reagents for this transformation include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone), or milder, more selective methods such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation. Oxoammonium salts, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, also serve as efficient oxidants for converting alcohols to carbonyl compounds. orgsyn.org

Furthermore, enzymatic methods have been developed for the production of 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme. nih.gov While this specific example does not produce the title compound, it highlights the potential of biocatalysis in forming the 6-oxohexanoic acid moiety.

Table 2: Common Oxidizing Agents for Alcohol to Ketone Conversion

| Reagent | Conditions | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Mild, selective for primary alcohols to aldehydes |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | Strong oxidant, can oxidize primary alcohols to carboxylic acids |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane, low temp. (-78 °C) | Mild, avoids heavy metals |

| Dess-Martin Periodinane | Dichloromethane | Mild, neutral pH, broad functional group tolerance |

| Oxoammonium Salts | Dichloromethane, room temp. | Efficient, selective |

Convergent Synthesis Approaches

Organometallic Coupling Reactions

Modern organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing a direct method to link the (4-iodophenyl) moiety with the 6-oxohexanoic acid backbone.

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide. nih.gov A key application of this reaction is the synthesis of aryl ketones from the coupling of acyl chlorides with arylboronic acids. mdpi.comnih.govnsf.gov

In a potential synthesis of this compound, one could envision the coupling of (4-iodophenyl)boronic acid with a derivative of adipic acid, such as adipoyl chloride. However, to achieve the specific target, a more regioselective approach is necessary. A viable strategy involves the reaction of a suitable boronic acid with an acyl halide derivative of the hexanoic acid chain. For example, (4-iodophenyl)boronic acid could be coupled with the acyl chloride of a protected 6-oxohexanoic acid.

More commonly, the reaction is performed with an aryl halide and a boronic acid. Given the structure of the target, a plausible Suzuki coupling would involve reacting a boronic acid derivative of the hexanoic acid chain with 1,4-diiodobenzene (B128391). By carefully controlling the stoichiometry, a mono-coupling product could be favored. A more direct route would be the coupling of an acyl chloride with an arylboronic acid. nsf.gov

Table 1: Representative Conditions for Suzuki-Miyaura Acylation

| Aryl Halide/Boronic Acid | Acylating Agent | Palladium Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Arylboronic Acid | Acyl Chloride | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (anhydrous) | Room Temp to Reflux | Moderate to Good nih.gov |

| Arylboronic Acid | Acyl Chloride | PdCl₂ | Na₂CO₃ (dry) | Solvent-free | Room Temperature | High nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux, 4h | Good mdpi.com |

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation, utilizing an organozinc reagent and an organohalide, catalyzed by a palladium or nickel complex. researchgate.net This reaction is known for its high functional group tolerance and reactivity.

A synthetic strategy for this compound using Negishi coupling could involve the reaction of a (4-iodophenyl)zinc halide with a suitable electrophilic derivative of the 6-oxohexanoic acid chain, such as 6-chloro-6-oxohexanoic acid methyl ester. The (4-iodophenyl)zinc halide can be readily prepared from 1,4-diiodobenzene via treatment with zinc dust.

Alternatively, an organozinc reagent could be prepared from a protected 6-bromohexanoic acid derivative. This reagent would then be coupled with 1,4-diiodobenzene. The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand like SPhos, facilitates the coupling. researchgate.net The mild conditions of the Negishi coupling make it particularly suitable for complex molecules. researchgate.net

The Heck and Sonogashira reactions are valuable for introducing unsaturation, which can then be further functionalized to yield the desired ketoacid.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org A potential route to this compound could start with the Sonogashira coupling of 1,4-diiodobenzene with a suitable terminal alkyne, such as a protected 5-hexynoic acid. The resulting aryl alkyne can then be hydrated (e.g., using mercury(II) sulfate (B86663) in aqueous sulfuric acid) to furnish the ketone at the C-6 position. This strategy offers a precise way to install the carbonyl group.

The Heck reaction , which couples an alkene with an aryl halide, could also be employed. For example, 1,4-diiodobenzene could be coupled with an alkene such as ethyl hex-5-enoate. Subsequent oxidation of the resulting product would be necessary to install the ketone functionality, which may present challenges in terms of regioselectivity. For this reason, the Sonogashira approach is often more direct for the synthesis of aryl ketones.

Table 2: Comparison of Heck and Sonogashira Coupling for Precursor Synthesis

| Reaction | Substrate 1 | Substrate 2 | Catalyst System | Key Intermediate | Subsequent Step |

|---|---|---|---|---|---|

| Sonogashira | 1,4-Diiodobenzene | Terminal Alkyne (e.g., 5-Hexynoic acid derivative) | Pd catalyst, Cu(I) co-catalyst, Base | 6-(4-Iodophenyl)hex-5-ynoic acid derivative | Alkyne Hydration |

| Heck | 1,4-Diiodobenzene | Alkene (e.g., Hex-5-enoic acid derivative) | Pd catalyst, Base | 6-(4-Iodophenyl)hex-5-enoic acid derivative | Wacker-type Oxidation |

Multi-component Reaction (MCR) Strategies Involving Ketoacid Synthons

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer remarkable efficiency and molecular diversity. nih.govorganic-chemistry.org While a direct MCR for this compound is not prominently reported, one can hypothesize strategies using ketoacid synthons.

A ketoacid synthon is a precursor that can be incorporated into an MCR and later converted to the ketoacid functionality. For instance, the Biginelli reaction, a well-known MCR, condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). researchgate.net A variation of this could potentially be designed. The synthesis of a dihydropyrimidinone using 4-iodobenzaldehyde, methyl acetoacetate, and thiourea has been reported, demonstrating the incorporation of the key aryl iodide fragment in an MCR. researchgate.net

Another versatile MCR is the Ugi four-component reaction, which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. youtube.com A hypothetical approach could involve using a ketoacid like levulinic acid, 4-iodoaniline, an isocyanide, and another aldehyde. The resulting complex adduct would require subsequent chemical transformations to liberate the desired this compound structure. While synthetically complex, this highlights the potential of MCRs to rapidly assemble complex molecular scaffolds from simple starting materials.

Passerini Reactions and Functionalized Polycaprolactone (B3415563) Synthesis

The Passerini three-component reaction is a powerful tool in polymer chemistry for the synthesis of functional polymers. While not directly synthesizing this compound itself, this reaction utilizes 6-oxohexanoic acid as a key monomer to create functionalized polycaprolactone (PCL) analogues. This multicomponent polymerization (P-MCP) involves the reaction of 6-oxohexanoic acid, which contains both a carboxylic acid and a ketone functional group, with various isocyanides.

A notable study demonstrated the synthesis of a new family of PCLs by reacting 6-oxohexanoic acid with a range of isocyanides at room temperature in dichloromethane. researchgate.net This one-pot reaction is advantageous due to its mild conditions and the absence of by-products. The resulting polymers feature different pendant groups amide-linked to the epsilon-position of the PCL backbone, with the specific functionality determined by the choice of isocyanide. researchgate.net

The versatility of this approach allows for the production of copolymers with tunable properties by using a mixture of isocyanides. researchgate.net For instance, the thermal properties of the resulting polymers, such as the glass transition temperature (Tg), can be modulated depending on the side groups introduced by the isocyanides. researchgate.net

Below is a table summarizing the Passerini multicomponent polymerization of 6-oxohexanoic acid with various isocyanides as described in the literature.

| Isocyanide Reactant | Resulting Polymer | Key Polymer Characteristics |

| tert-butyl isocyanide | PCL analogue (P1) | Amide-linked tert-butyl group |

| 2,6-dimethylphenyl isocyanide | PCL analogue (P2) | Amide-linked 2,6-dimethylphenyl group |

| mOEG4 isocyanide | PCL analogue (P3) | Water-soluble, degradable in acidic and basic conditions |

| 5-isocyanopent-1-ene | PCL analogue (P4) | Contains pendant alkene groups for further modification |

| 5-isocyanopent-1-yne | PCL analogue (P5) | Contains pendant alkyne groups for further modification |

This table is based on research findings detailing the synthesis of functional polycaprolactones via Passerini multicomponent polymerization of 6-oxohexanoic acid. researchgate.net

Derivatization from Pre-existing 6-Oxohexanoic Acid Scaffolds

A primary and scientifically sound method for the synthesis of this compound involves the derivatization of a pre-existing six-carbon chain through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

In a plausible synthetic route, iodobenzene is acylated with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The adipic anhydride acts as the acylating agent, providing the six-carbon chain with a carboxylic acid at one end and an acyl chloride precursor at the other. The reaction is typically carried out in an inert solvent.

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of adipic anhydride with the Lewis acid. This acylium ion is then attacked by the electron-rich iodobenzene ring. Due to the directing effects of the iodine atom, the acylation predominantly occurs at the para position, leading to the formation of the desired product, this compound. rsc.org

An alternative, though less direct, approach involves the synthesis of 6-aryl-4-oxohexanoic acids, a class of compounds to which the target molecule is structurally related. This method involves the condensation of an appropriate aromatic aldehyde with levulinic acid. nih.govresearchgate.net However, for the specific synthesis of this compound, the Friedel-Crafts acylation of iodobenzene remains the more direct and anticipated route.

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity. Following a synthetic procedure such as the Friedel-Crafts acylation, the reaction mixture will contain the desired product, unreacted starting materials, the catalyst, and potentially by-products from side reactions.

Standard work-up procedures are initially employed to remove the catalyst and any aqueous-soluble impurities. This typically involves quenching the reaction with an acidic solution and subsequent extraction with an organic solvent.

For the isolation and purification of the crude product, the following techniques are commonly utilized:

Crystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound will crystallize out, leaving impurities in the mother liquor.

Column Chromatography: This is a highly effective technique for separating compounds based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel would likely be used as the stationary phase, with a mixture of organic solvents as the mobile phase. The polarity of the solvent system is optimized to achieve effective separation of the target compound from any by-products. The progress of the separation is monitored by thin-layer chromatography (TLC). Research on similar 6-aryl-4-oxohexanoic acids has documented the use of column chromatography for their purification. researchgate.net

Spectroscopic Characterization: Once isolated, the purity and identity of the compound are confirmed using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. researchgate.net

The choice and sequence of these purification techniques are tailored to the specific properties of this compound and the impurities present in the reaction mixture.

Chemical Reactivity and Mechanistic Investigations of 6 4 Iodophenyl 6 Oxohexanoic Acid

Reactivity at the Keto Carbonyl Moiety

The ketone functionality in 6-(4-Iodophenyl)-6-oxohexanoic acid is a primary site for a variety of chemical reactions.

Chemoselective Reduction Pathways (e.g., to Secondary Alcohols, Alkanes)

The keto group can be selectively reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the reagents and reaction conditions employed. For instance, catalytic hydrogenation using palladium on carbon can reduce the ketone to the corresponding secondary alcohol. nih.gov In a related synthesis of 6-aryl-4-oxohexanoic acids, similar arylidene derivatives were successfully reduced to the saturated keto-acids using hydrogen gas and a palladium on carbon catalyst at room temperature. nih.gov

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds readily add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup. These reactions provide a powerful method for constructing new carbon-carbon bonds.

Condensation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The ketone can undergo condensation reactions with phosphorus ylides to form alkenes. The Wittig reaction, utilizing a triphenyl phosphonium (B103445) ylide, is a widely used method for converting ketones to alkenes. wikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently decomposes to the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

A popular alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgyoutube.comorganic-chemistry.org This reaction generally offers excellent (E)-selectivity in the resulting alkene. wikipedia.orgorganic-chemistry.org The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. wikipedia.orgyoutube.com The mechanism involves the nucleophilic attack of the phosphonate carbanion on the ketone, followed by the elimination of a dialkyl phosphate to generate the alkene. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes. nrochemistry.comyoutube.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Triphenyl phosphonium ylide | Phosphonate carbanion |

| Typical Product | (Z)-alkene with unstabilized ylides, (E)-alkene with stabilized ylides | (E)-alkene |

| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate |

| Byproduct Removal | Often difficult | Generally easy (water-soluble) |

| Nucleophilicity | Less nucleophilic ylide | More nucleophilic carbanion |

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound provides another handle for chemical modification.

Esterification Reactions for Derivatization

The carboxylic acid can be readily converted to a variety of esters through reaction with an alcohol in the presence of an acid catalyst. This transformation is useful for protecting the carboxylic acid group or for modifying the physical properties of the molecule. For example, the related compound adipic acid can be converted to its monomethyl ester, 6-methoxy-6-oxohexanoic acid. nist.gov Similarly, adipic acid can be esterified to its monoethyl ester, 6-ethoxy-6-oxohexanoic acid. bldpharm.com

Amidation and Peptide Coupling Reactions

The carboxylic acid can be activated and reacted with amines to form amides. This transformation is fundamental in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. bachem.com Various coupling reagents have been developed to facilitate this process, minimizing side reactions and racemization. bachem.com For instance, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the amidation of carboxylic acids with both aliphatic and aromatic amines under mild conditions, producing the corresponding amides in good to excellent yields. researchgate.net This methodology has also been successfully applied to the synthesis of protected dipeptides. researchgate.net In the context of solid-phase peptide synthesis, coupling reagents like PyBOP and HOBt are commonly used to facilitate the formation of peptide bonds. rsc.org

Decarboxylation Reactions and Related Pathways

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group as carbon dioxide (CO2). wikipedia.org For simple carboxylic acids, this process typically requires high temperatures. However, the presence of other functional groups can facilitate decarboxylation under milder conditions. In the case of this compound, the molecule is a γ-keto acid, not a β-keto acid, which would more readily decarboxylate upon heating via a cyclic transition state. masterorganicchemistry.com

Therefore, the direct thermal decarboxylation of this compound to yield 1-(4-iodophenyl)pentan-1-one (B15536018) is expected to be a challenging transformation, likely requiring harsh conditions.

However, oxidative decarboxylation methods, which have been developed for various carboxylic acids, could be applicable. For instance, metal-catalyzed oxidative decarboxylation of arylacetic acids is a known route to aryl ketones and aldehydes. chemrevlett.com While this compound is not an arylacetic acid, related oxidative methods might be adapted. Additionally, photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids, including α-oxo carboxylic acids, under mild conditions. organic-chemistry.org

Aromatic Ring Functionalization and Reactivity of the Aryl Iodide

The iodophenyl group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic ring of this compound contains two substituents: the iodo group and the 6-oxohexanoic acid chain. The iodo group is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). taylorandfrancis.com The acyl group (part of the 6-oxohexanoic acid chain) is a deactivating and meta-directing group. libretexts.org Therefore, the outcome of EAS reactions on this substrate will depend on the interplay of these directing effects and the reaction conditions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. savemyexams.com For example, nitration with a mixture of nitric and sulfuric acid would likely lead to the introduction of a nitro group. libretexts.org The position of substitution would be directed ortho to the iodine and meta to the acyl group, making the 3-position the most likely site of substitution.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-(4-Iodo-3-nitrophenyl)-6-oxohexanoic acid |

| Bromination | Br₂, FeBr₃ | 6-(3-Bromo-4-iodophenyl)-6-oxohexanoic acid |

| Acylation | RCOCl, AlCl₃ | 6-(3-Acyl-4-iodophenyl)-6-oxohexanoic acid |

Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and has not been confirmed by specific experimental data for this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Iodophenyl Group

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the acyl group is electron-withdrawing and is situated para to the iodine atom. This arrangement should activate the aryl iodide towards SNAr.

Therefore, reaction with strong nucleophiles, such as alkoxides, amines, or thiolates, could potentially displace the iodide ion. For example, treatment with sodium methoxide (B1231860) would be expected to yield 6-(4-methoxyphenyl)-6-oxohexanoic acid. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Reductive Dehalogenation of the Aryl Iodide

The carbon-iodine bond can be cleaved reductively to replace the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, using a palladium catalyst and a hydrogen source, is a common method for the dehalogenation of aryl halides. Other methods include the use of reducing agents like tin hydrides or zinc dust in the presence of an acid. Successful reductive dehalogenation of this compound would yield 6-phenyl-6-oxohexanoic acid.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Aryl iodides are particularly well-suited for halogen-metal exchange reactions, a powerful tool for the formation of organometallic reagents. wikipedia.org Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely result in the exchange of the iodine atom for a lithium atom. princeton.edu This would generate a new organolithium species, 6-(4-lithiophenyl)-6-oxohexanoic acid. It is important to note that the acidic proton of the carboxylic acid would also react with the organolithium reagent, requiring the use of at least two equivalents of the lithium reagent.

The resulting aryllithium reagent is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of substituents at the 4-position of the phenyl ring.

Table 2: Potential Products from Halogen-Metal Exchange and Quenching

| Quenching Electrophile | Reagent | Product |

| Carbon dioxide | CO₂ | 4-(5-Carboxy-1-oxopentyl)benzoic acid |

| Aldehyde | RCHO | 6-(4-(Hydroxy(R)methyl)phenyl)-6-oxohexanoic acid |

| Deuterium oxide | D₂O | 6-(4-Deuteriophenyl)-6-oxohexanoic acid |

Note: This table illustrates the synthetic potential based on established halogen-metal exchange chemistry and does not represent experimentally verified reactions for this compound.

Studies on Reaction Kinetics and Thermodynamics

As of the current literature survey, no specific studies on the reaction kinetics or thermodynamics of this compound have been identified. Kinetic studies of related reactions, such as the acid-catalyzed iodination of ketones or the kinetics of aromatic iodination, have been reported for other systems. netlify.apprsc.org However, to understand the precise reactivity, stability, and reaction rates for the title compound, dedicated experimental investigations would be necessary. Such studies would provide valuable data on activation energies, rate constants, and equilibrium positions for the various transformations discussed.

Stereochemical Considerations in Transformations

The presence of a prochiral ketone and a carboxylic acid moiety in this compound offers multiple avenues for introducing chirality and exploring the stereochemical aspects of its transformations. The stereochemistry at the C6 position, bearing the hydroxyl group after reduction of the ketone, is of significant interest in synthetic chemistry. The generation of a stereocenter at this position can be achieved through several strategic approaches, including stereoselective reduction of the ketone and classical chiral resolution.

A primary method for introducing a chiral center is the asymmetric reduction of the C6-keto group to a secondary alcohol, yielding (R)- or (S)-6-hydroxy-6-(4-iodophenyl)hexanoic acid. This transformation can be accomplished using various chiral reducing agents and catalytic systems. Borane reductions in the presence of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are a well-established method for the enantioselective reduction of prochiral ketones. The choice of the (R)- or (S)-enantiomer of the catalyst directs the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-alcohol.

Another powerful technique is catalytic transfer hydrogenation. Chiral ruthenium complexes, such as those developed by Noyori and Ikariya, are highly effective for the asymmetric transfer hydrogenation of aryl ketones. nih.gov These reactions typically employ isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source and can provide high enantiomeric excess (ee) for the resulting secondary alcohols. The stereochemical outcome is dictated by the chirality of the diphosphine and diamine ligands coordinated to the ruthenium center.

Alternatively, the racemic mixture of 6-hydroxy-6-(4-iodophenyl)hexanoic acid, obtained from a non-stereoselective reduction of the ketone, can be separated into its constituent enantiomers through chiral resolution. wikipedia.org A common and effective method for the resolution of carboxylic acids is the formation of diastereomeric salts with a chiral amine. wikipedia.orgtcichemicals.com The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically enriched carboxylic acid. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

The resulting chiral hydroxy acid can then undergo further transformations, such as lactonization. Intramolecular esterification of 6-hydroxy-6-(4-iodophenyl)hexanoic acid would lead to the formation of a six-membered δ-lactone. The stereochemistry of the starting hydroxy acid directly translates to the stereochemistry of the chiral center in the lactone product. The synthesis of enantiomerically pure lactones is of significant interest as they are common structural motifs in natural products and pharmacologically active compounds. researchgate.net

Below are illustrative data tables summarizing potential stereoselective transformations of this compound based on established methodologies for similar substrates.

Table 1: Potential Asymmetric Reduction of this compound

| Entry | Chiral Catalyst/Reagent | Reducing Agent | Solvent | Typical Enantiomeric Excess (ee) (%) | Product Configuration |

| 1 | (R)-CBS Catalyst | BH₃·THF | THF | >90 | (R)-6-hydroxy-6-(4-iodophenyl)hexanoic acid |

| 2 | (S)-CBS Catalyst | BH₃·THF | THF | >90 | (S)-6-hydroxy-6-(4-iodophenyl)hexanoic acid |

| 3 | (S,S)-RuCl[(p-cymene)TsDPEN] | HCOOH/NEt₃ | CH₂Cl₂ | >95 | (S)-6-hydroxy-6-(4-iodophenyl)hexanoic acid |

| 4 | (R,R)-RuCl[(p-cymene)TsDPEN] | HCOOH/NEt₃ | CH₂Cl₂ | >95 | (R)-6-hydroxy-6-(4-iodophenyl)hexanoic acid |

Table 2: Potential Chiral Resolution of Racemic 6-Hydroxy-6-(4-iodophenyl)hexanoic Acid

| Entry | Chiral Resolving Agent | Solvent for Crystallization | Isolated Diastereomeric Salt | Recovered Enantiomer |

| 1 | (R)-(+)-α-Phenylethylamine | Ethanol | Salt of (R)-acid and (R)-amine | (R)-6-hydroxy-6-(4-iodophenyl)hexanoic acid |

| 2 | (S)-(-)-α-Phenylethylamine | Methanol | Salt of (S)-acid and (S)-amine | (S)-6-hydroxy-6-(4-iodophenyl)hexanoic acid |

| 3 | (1R,2S)-(-)-Ephedrine | Acetone | Salt of (R)-acid and (-)-ephedrine | (R)-6-hydroxy-6-(4-iodophenyl)hexanoic acid |

| 4 | Quinine | Ethyl Acetate | Salt of (S)-acid and Quinine | (S)-6-hydroxy-6-(4-iodophenyl)hexanoic acid |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy reveals the different types of protons present in the molecule and their neighboring atoms. For 6-(4-Iodophenyl)-6-oxohexanoic acid, distinct signals are expected for the aromatic protons, the protons on the aliphatic chain, and the acidic proton of the carboxylic acid. The aromatic protons on the 4-iodophenyl group typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to the influence of the iodine atom and the carbonyl group. The protons of the hexanoic acid chain will exhibit characteristic multiplets in the aliphatic region (around 1.5-3.0 ppm). The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield chemical shift (often above 10 ppm). youtube.comyoutube.comic.ac.uknih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~7.8 | Doublet |

| Aromatic (ortho to I) | ~7.2 | Doublet |

| -CH₂- (alpha to C=O) | ~2.9 | Triplet |

| -CH₂- (alpha to COOH) | ~2.4 | Triplet |

| -CH₂- (beta, gamma) | ~1.7 | Multiplet |

| -COOH | >10 | Broad Singlet |

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In this compound, the carbonyl carbon of the ketone and the carboxyl carbon will have characteristic downfield shifts. The aromatic carbons will appear in the 125-150 ppm range, with the carbon attached to the iodine showing a lower chemical shift due to the heavy atom effect. nih.govcolostate.edu The aliphatic carbons of the hexanoic acid chain will resonate in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~198 |

| C=O (Carboxylic Acid) | ~178 |

| Aromatic (C-I) | ~95 |

| Aromatic (C-C=O) | ~138 |

| Aromatic (CH, ortho to C=O) | ~130 |

| Aromatic (CH, ortho to I) | ~132 |

| -CH₂- (alpha to C=O) | ~38 |

| -CH₂- (alpha to COOH) | ~34 |

| -CH₂- (beta to COOH) | ~24 |

| -CH₂- (gamma to COOH) | ~28 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene (B1212753) (-CH₂-) groups in the hexanoic acid chain, confirming their sequence. It would also show coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the protonated carbons in both the aromatic ring and the aliphatic chain. For example, the aromatic proton signals can be definitively linked to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the ipso-carbons of the aromatic ring (the carbon attached to the iodine and the carbon attached to the carbonyl group). For instance, correlations would be expected from the protons on the methylene group adjacent to the ketone to the ketone carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the three-dimensional conformation of the molecule. For example, NOESY could show correlations between the protons of the methylene group alpha to the ketone and the aromatic protons, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

IR spectroscopy is highly effective for identifying the carbonyl (C=O) and carboxyl (-COOH) functional groups due to their strong and characteristic absorption bands.

Carbonyl (Ketone) Stretch : The aryl ketone C=O stretching vibration is expected to produce a strong absorption band in the region of 1680-1700 cm⁻¹.

Carboxyl Group Vibrations : The carboxylic acid group gives rise to two distinct and strong absorptions:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.

A strong C=O stretching band, typically around 1700-1725 cm⁻¹ for a saturated carboxylic acid.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ketone | C=O Stretch | 1680-1700 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aliphatic Chain | C-H Stretch | 2850-2960 |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

Aromatic Ring Vibrations : The symmetric breathing mode of the para-substituted benzene (B151609) ring would give a characteristic Raman signal.

C-I Stretch : The carbon-iodine bond stretch, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Carbonyl and Carboxyl Vibrations : The C=O stretching vibrations of both the ketone and carboxylic acid would also be visible in the Raman spectrum, although typically with lower intensity than in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a chemical formula of C₁₂H₁₃IO₃, the theoretical exact mass can be calculated. Experimental HRMS data would be expected to align closely with this theoretical value, confirming the elemental composition of the synthesized compound.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃IO₃ |

| Theoretical Monoisotopic Mass | 331.9855 g/mol |

| Theoretical Average Mass | 332.136 g/mol |

This table presents the theoretical mass values for this compound based on its chemical formula.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as carboxylic acids, without causing significant fragmentation. In ESI-MS analysis of this compound, the molecule is typically observed as a deprotonated species, [M-H]⁻, in negative ion mode, or as a protonated species, [M+H]⁺, in positive ion mode. The resulting mass spectrum would prominently feature a peak corresponding to the molecular ion, providing clear evidence of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. To make the non-volatile this compound amenable to GC analysis, it typically requires derivatization, for instance, through esterification of the carboxylic acid group. Once derivatized, the compound can be vaporized and separated from any volatile impurities. The mass spectrometer then provides a mass spectrum of the derivatized compound, which serves as a chemical fingerprint, confirming its identity and assessing its purity. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. For this compound, a reversed-phase HPLC method would typically be used, employing a nonpolar stationary phase and a polar mobile phase. The compound would be detected by a UV detector, likely at a wavelength where the iodophenyl chromophore absorbs strongly. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. Furthermore, the area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of its purity by detecting and quantifying any impurities present.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of reactions and for preliminary purity assessment. A small amount of the compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value under defined conditions. By visualizing the spots under UV light or with a staining agent, the presence of impurities can be readily detected as separate spots.

Applications of 6 4 Iodophenyl 6 Oxohexanoic Acid As a Versatile Synthetic Intermediate

A Building Block for the Synthesis of Complex Organic Architectures

The unique combination of a reactive aryl iodide and a flexible aliphatic chain terminating in a carboxylic acid makes 6-(4-Iodophenyl)-6-oxohexanoic acid a valuable starting material for the synthesis of intricate organic structures. The distinct reactivity of each functional group allows for sequential and controlled modifications, enabling the construction of diverse molecular frameworks.

Preparation of Macrocyclic Compounds

The aryl iodide moiety of this compound is a key functional group for the formation of macrocyclic structures through intramolecular coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are powerful tools for carbon-carbon bond formation and are well-suited for macrocyclization strategies involving aryl halides. mdpi.comcam.ac.ukwikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyonedalabs.comlibretexts.orgnih.gov

For instance, the iodo group can react with a terminal alkyne or a boronic acid derivative introduced at the other end of the molecule, typically via the carboxylic acid, to form a large ring structure. A hypothetical strategy could involve the esterification or amidation of the carboxylic acid with a molecule containing a suitable coupling partner, followed by an intramolecular palladium-catalyzed reaction to close the ring.

A demonstrated example of a similar strategy involves the palladium-catalyzed intramolecular S-arylation of thiols with aryl iodides to create peptide macrocycles. nih.gov This highlights the utility of the aryl iodide functionality in forming macrocyclic systems under mild conditions, a potential application for this compound.

Table 1: Potential Intramolecular Cyclization Reactions for Macrocycle Synthesis

| Coupling Reaction | Reacting Partner on Side Chain | Resulting Linkage |

| Suzuki Coupling | Boronic acid/ester | Biaryl |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne |

| Heck Coupling | Alkene | Aryl-alkene |

| Buchwald-Hartwig Amination | Amine | Aryl-amine |

| Ullmann Condensation | Alcohol/Thiol | Aryl-ether/thioether |

Synthesis of Heterocyclic Systems

The structural components of this compound can be directly incorporated into various heterocyclic systems. The ketone and carboxylic acid functionalities can participate in condensation reactions to form heterocyclic rings, while the iodophenyl group can be a key substituent on a pre-formed heterocycle or be involved in its synthesis.

A notable example is the formation of complex heterocyclic structures like pyrazolopyridines. The compound ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate contains a "6-(4-iodophenyl)" moiety, showcasing the incorporation of this structural unit into a medicinally relevant scaffold. nih.govbldpharm.com The synthesis of such compounds often involves multi-component reactions where the functionalities present in precursors similar to this compound play a crucial role.

Furthermore, the 4-iodobenzaldehyde, a closely related precursor, is used in the Biginelli reaction to produce dihydropyrimidinones, demonstrating the utility of the iodophenyl group in the synthesis of other important classes of heterocyclic compounds.

Construction of Polyfunctionalized Aliphatic and Aromatic Scaffolds

The inherent structure of this compound is a polyfunctionalized aliphatic and aromatic scaffold. The aliphatic portion contains a ketone and a carboxylic acid, offering sites for a variety of chemical transformations. The aromatic part, with its iodo-substituent, is primed for further functionalization through cross-coupling reactions.

The Suzuki-Miyaura and Sonogashira coupling reactions are particularly powerful for this purpose. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyonedalabs.comlibretexts.orgnih.gov The iodine atom can be readily replaced with a wide range of aryl, heteroaryl, vinyl, or alkynyl groups, leading to the construction of complex biaryl or conjugated systems. This allows for the systematic modification of the aromatic portion of the molecule, a key strategy in medicinal chemistry for tuning the electronic and steric properties of a lead compound.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Functionalization

| Reagent | Catalyst System (Typical) | Product Type |

| Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |

| Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Arylalkyne derivative |

| Alkene | Pd(OAc)₂, PPh₃, base | Styrenyl derivative |

Role in Combinatorial Chemistry and Library Synthesis for Research Screening

The bifunctional nature of this compound makes it an excellent building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. The orthogonal reactivity of the carboxylic acid and the aryl iodide allows for a divergent synthetic approach.

Starting from this single precursor, a large library of diverse compounds can be generated. The carboxylic acid can be converted to a variety of amides, esters, or other derivatives by reacting it with a panel of amines or alcohols. Subsequently, the aryl iodide can be subjected to a range of palladium-catalyzed cross-coupling reactions with different boronic acids, alkynes, or alkenes. This two-dimensional diversification strategy can rapidly produce a large number of structurally distinct molecules, which is highly valuable for the discovery of new drug candidates and chemical probes. The robustness of reactions like the Sonogashira coupling lends itself well to library synthesis. nih.gov

Precursor for Advanced Bioorganic Probes and Chemical Biology Tools

The structural features of this compound also position it as a potential precursor for the development of sophisticated tools for chemical biology research, such as bioorganic probes.

Development of Linkers for Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology Research

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature of this linker is critical for the efficacy of the PROTAC. acs.orgexplorationpub.com

This compound possesses key features that make it an attractive candidate for a PROTAC linker precursor. The hexanoic acid chain provides a flexible alkyl spacer, a common motif in PROTAC linkers. The terminal carboxylic acid is a convenient handle for conjugation to one of the ligands, typically through an amide bond formation. The length of the linker is a crucial parameter in PROTAC design, and the six-carbon chain of this molecule falls within the range of commonly used linker lengths. capes.gov.br

The iodophenyl group offers several possibilities. It can serve as a rigidifying element within the linker, which can influence the conformational properties of the PROTAC and its ability to form a stable ternary complex. Alternatively, the iodo group can be a site for further modification, allowing for the attachment of other functionalities or for coupling to one of the PROTAC ligands. Research has shown that alkyl iodides can be used for the chemoselective alkylation of ligands in PROTAC synthesis, suggesting a direct role for such functionalities. nih.gov

Synthesis of Radiolabeled Compounds and Imaging Agents for in vivo Research Applications (e.g., PET/SPECT Tracer Precursors)

The presence of an iodine atom on the phenyl ring of this compound makes it an ideal precursor for the synthesis of radiolabeled imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The stable iodine atom can be readily substituted with a radioactive isotope of iodine, such as Iodine-124 for PET or Iodine-123 for SPECT, through well-established radioiodination techniques.

PET and SPECT are powerful non-invasive imaging modalities that allow for the visualization and quantification of physiological and pathological processes at the molecular level. This is achieved through the administration of a radiotracer, a biologically active molecule labeled with a radionuclide. The 4-iodophenyl group in derivatives of this compound can serve as the site for introducing these radioisotopes.

Research has demonstrated the successful development of PET tracers using iodinated precursors. For instance, ¹²⁴I-labeled compounds are attractive for immunoPET imaging due to the relatively long half-life of Iodine-124 (4.18 days), which is compatible with the biological half-lives of monoclonal antibodies. mdpi.comnih.gov A notable example, while not a direct derivative of the hexanoic acid, is the development of [¹²⁴I]IPAG (1-(4-Iodophenyl)-3-(2-adamantyl)guanidine), a PET tracer for imaging sigma-1 receptors, which are overexpressed in many cancers. nih.gov This highlights the utility of the 4-iodophenyl moiety as a platform for designing PET agents. The synthesis of such tracers often involves the radioiodination of a non-radioactive precursor, such as a trialkylstannyl or boronic acid derivative, using an oxidizing agent like chloramine-T. nih.govmdpi.com

The general strategy for utilizing this compound in this context would involve its chemical modification to link it to a biologically active molecule that targets a specific receptor or metabolic pathway. The resulting conjugate would then be radiolabeled in the final step. The hexanoic acid chain provides a flexible linker to attach to various targeting vectors.

Table 1: Radioisotopes of Iodine for Medical Imaging

| Isotope | Imaging Modality | Half-life | Principal Photon Energy (keV) |

| Iodine-123 (¹²³I) | SPECT | 13.22 hours | 159 |

| Iodine-124 (¹²⁴I) | PET | 4.18 days | 511 (from positron annihilation) |

| Iodine-125 (¹²⁵I) | Autoradiography/Preclinical | 59.4 days | 35 |

| Iodine-131 (¹³¹I) | SPECT/Therapy | 8.02 days | 364 |

Incorporation into Noncanonical Amino Acids (ncAAs) for Protein Engineering and Structural Biology Studies (e.g., X-ray Scattering, EPR)

The 4-iodophenyl group of this compound can be a key component in the synthesis of noncanonical amino acids (ncAAs). These unnatural amino acids can be incorporated into proteins at specific sites, providing powerful tools for protein engineering and structural biology. The introduction of a heavy atom like iodine is particularly valuable for techniques such as X-ray crystallography and anomalous scattering.

The genetic incorporation of ncAAs, such as 4-iodophenylalanine, provides a site-selective method to introduce a heavy atom into a protein's structure. nih.gov This heavy atom acts as a strong anomalous scatterer of X-rays, which can significantly aid in solving the phase problem in X-ray crystallography, a major bottleneck in determining the three-dimensional structure of proteins. nih.gov

While direct incorporation of this compound into a protein is not feasible, it can serve as a starting material for the synthesis of a 4-iodophenyl-containing ncAA. The hexanoic acid chain could be chemically modified to introduce the necessary amino and carboxyl groups to form an amino acid structure. Once synthesized, this ncAA can be incorporated into proteins using various techniques, such as in vivo nonsense suppression in Xenopus laevis oocytes or through the use of evolved orthogonal tRNA and aminoacyl-tRNA synthetase pairs. nih.govgoogle.comgoogle.com

The presence of the iodinated phenyl group can also be exploited in other biophysical techniques. For example, the iodine atom can serve as a spectroscopic probe for Nuclear Magnetic Resonance (NMR) studies or as a spin-label attachment site for Electron Paramagnetic Resonance (EPR) spectroscopy, providing insights into protein dynamics and interactions.

Table 2: Examples of Iodinated Noncanonical Amino Acids and Their Applications

| Noncanonical Amino Acid | Application | Technique |

| 4-Iodophenylalanine | Protein structure determination | X-ray Crystallography (SAD phasing) |

| 3-Iodotyrosine | Protein structure determination | X-ray Crystallography (SAD phasing) nih.gov |

Utility in Materials Science Research

The unique chemical functionalities of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers and specialty chemicals.

This compound can be envisioned as a functionalized monomer or an intermediate in the synthesis of novel polymeric materials. Its bifunctional nature, with a carboxylic acid and a ketone group, allows for its participation in various polymerization reactions. For instance, the related compound 6-oxohexanoic acid is a known precursor for the synthesis of functionalized polycaprolactones (PCLs). researchgate.netnih.gov

PCLs are biodegradable and biocompatible polyesters with numerous applications in the biomedical field. tdl.org The properties of PCLs can be tuned by incorporating functional groups into the polymer backbone. tdl.orgepa.gov The 4-iodophenyl group of this compound could be introduced into a PCL backbone, leading to a new class of functionalized polyesters.

The presence of the iodine atom in the resulting polymer would impart unique properties. For example, it would increase the radiopacity of the material, making it visible in X-ray imaging. This is particularly useful for developing biodegradable medical devices, such as stents or surgical sutures, that can be monitored non-invasively after implantation. nih.gov Research has shown that iodinated polycarbonates and poly(ester-urethane)s exhibit enhanced X-ray visibility. nih.govresearchgate.net

Beyond polymer synthesis, this compound can serve as a versatile building block for the synthesis of various specialty chemicals. The combination of the carboxylic acid, ketone, and iodinated aromatic ring offers multiple reaction sites for chemical modification.

The carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules. The ketone group can undergo reactions such as reduction to an alcohol, reductive amination, or condensation reactions. The iodinated phenyl ring is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are powerful tools for constructing complex organic molecules.

This versatility makes this compound a valuable starting material for the synthesis of a diverse range of compounds with potential applications in pharmaceuticals, agrochemicals, and other areas of chemical research. The ability to introduce various functional groups through the modification of this precursor allows for the fine-tuning of the chemical and physical properties of the final products.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 6-aryl-4-oxohexanoic acids has been described through methods such as the condensation of an appropriate aldehyde with levulinic acid. nih.govresearchgate.net However, future research will likely focus on developing more efficient and environmentally friendly synthetic pathways. One promising avenue is the use of visible-light-induced aerobic C-H oxidation, which employs a photocatalyst, an additive like polyethylene (B3416737) glycol 4000, and water as the solvent under blue light and an air atmosphere. chemistryviews.org This method offers an economical and mild approach to producing aromatic ketones with good functional-group tolerance. chemistryviews.org

Another area of development is the one-pot conversion of aromatic ketones into aromatic esters via a sequential Claisen and retro-Claisen process. waseda.jp This simplifies the reaction process and broadens the utility of aromatic ketones in synthesizing a variety of valuable aromatic compounds. waseda.jp Such advancements could be adapted for the synthesis of 6-(4-Iodophenyl)-6-oxohexanoic acid and its derivatives, offering more sustainable and cost-effective production methods.

Exploration of Novel Applications in Chemical Biology and Drug Discovery Research

The iodophenyl moiety in this compound makes it a particularly interesting candidate for applications in chemical biology and drug discovery. Iodinated compounds are widely used in the development of new medicines, with some reports indicating their use as building blocks in a significant portion of pharmaceutical research. ontosight.ai The iodine atom can be leveraged for various purposes, including serving as a handle for further chemical modifications or as a heavy atom for X-ray crystallography studies to elucidate binding modes with biological targets.

Derivatives of similar structures, such as 6-oxo-4-phenyl-hexanoic acid, have been identified as ligands for retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising therapeutic target for immune diseases. This suggests that this compound could be explored as a scaffold for developing new modulators of nuclear receptors or other protein targets.

Furthermore, the iodophenyl group is a key feature in several radiotracers used in medical imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.com For instance, radio-iodinated cocaine analogues are used to assess the integrity of the nigrostriatal dopaminergic pathway in the diagnosis of Parkinson's disease. mdpi.com This opens up the possibility of developing radiolabeled versions of this compound as novel imaging agents for various biological targets. The synthesis of iodophenyl-tagged sphingosine (B13886) derivatives for potential use as radioactive probes in tumor imaging further highlights the potential in this area. researchgate.net

Integration into Advanced Materials Science and Nanotechnology

The dual functionality of a carboxylic acid and a ketone group in this compound provides a versatile platform for its integration into advanced materials and nanotechnology. Keto-functionalized polymers are recognized as valuable reactive scaffolds for creating complex macromolecular structures and for conjugating with delicate biomolecules. researchgate.netacs.orgnih.gov

The carboxylic acid group can be used to functionalize the surface of nanoparticles, such as fluorescent nanodiamonds. mdpi.com While acid oxidation is a common method to introduce carboxylic acids onto nanoparticle surfaces, it often creates a mixture of oxygen-containing groups. mdpi.com A more controlled approach could involve the attachment of pre-synthesized molecules like this compound, leading to a more homogeneous and functionalized surface. This enhanced functionalization can improve the stability and utility of nanoparticles for applications like single-molecule fluorescence and optical trapping probes. mdpi.com

The ketone group, on the other hand, can participate in "click chemistry" reactions, such as oxime formation, to attach other molecules or polymers. researchgate.netacs.org This allows for the creation of tailored polymeric materials with specific properties and functionalities, which could be useful in developing new drug delivery systems or biocompatible materials. researchgate.netacs.orgnih.gov

Green Chemistry Approaches to the Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of chemical syntheses. For a molecule like this compound, future research will undoubtedly focus on greener synthetic and derivatization methods. This includes the use of environmentally benign solvents, catalysts, and reagents.

Water is an attractive solvent for many organic reactions due to its low cost, non-toxicity, and non-flammability. chemistryviews.orgacs.org The development of synthetic methods for aromatic ketones and their derivatives in water, such as the visible-light-driven C-H oxidation mentioned earlier, is a key area of research. chemistryviews.org Additionally, catalyst-free reactions in water for the synthesis of various heterocyclic compounds from α-keto acids have been reported, demonstrating the potential for greener transformations. acs.org

The use of biocatalysts, such as enzymes, also aligns with the goals of green chemistry. Biocatalytic approaches can offer high selectivity and operate under mild reaction conditions. For example, a biocatalytic cascade has been developed for the one-pot synthesis of 6-aminohexanoic acid from cyclohexane, showcasing the power of mixed-species cultures for complex transformations. nih.gov Similar biocatalytic strategies could be envisioned for the synthesis or modification of this compound.

Application of Machine Learning and AI in Predicting Reactivity and Designing Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. mdpi.com For a compound like this compound, these computational tools can accelerate the discovery of new applications and derivatives.

ML models are being developed to predict chemical reactivity with high accuracy. youtube.com These models can help chemists to optimize reaction conditions, predict the products of complex reactions, and even elucidate reaction mechanisms. youtube.comnih.gov By inputting the structure of this compound and potential reactants into these models, researchers could screen for new reactions and derivatives in silico before performing them in the lab, saving time and resources.

Furthermore, AI can be employed in the design of new drug candidates. mdpi.com By combining quantitative structure-activity relationship (QSAR) modeling with molecular docking, it is possible to design novel compounds with high affinity for specific biological targets. mdpi.com This approach could be used to design derivatives of this compound with enhanced biological activity for various therapeutic applications. The use of ML to predict solvent effects on reaction rates can also aid in the design of more efficient and sustainable chemical processes. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。